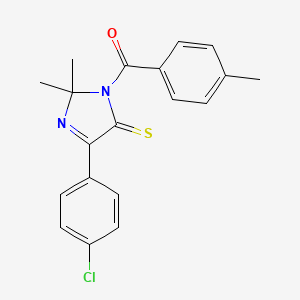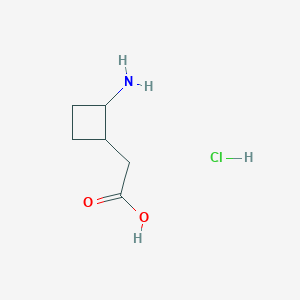
2-(2-Aminocyclobutyl)acetic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Aminocyclobutyl)acetic acid;hydrochloride” is a chemical compound with the molecular formula C6H12ClNO2 and a molecular weight of 165.62 . It is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11NO2.ClH/c7-5-1-4(2-5)3-6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H . This indicates that the compound contains a cyclobutyl group attached to an amino group and an acetic acid group. The presence of the hydrochloride indicates that it is a salt, likely formed through the reaction of the acetic acid group with hydrochloric acid.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 165.62 .Applications De Recherche Scientifique
Synthesis and Functionalization
The synthesis and functionalization of 2-(2-Aminocyclobutyl)acetic acid; hydrochloride involve intricate chemical processes that lead to the creation of various compounds. For instance, the hydrochloride of trans-2-(2′-aminocyclohexyloxy)acetic acid was synthesized from trans-2-(2′-azidocyclohexyloxy)acetic acid. This compound was further acylated to produce a range of derivatives, showcasing the versatility of 2-(2-Aminocyclobutyl)acetic acid; hydrochloride in chemical synthesis (Kikelj et al., 1991).
Antioxidant and Enzymatic Inhibition Activities
Research has demonstrated the potential of derivatives of 2-(2-Aminocyclobutyl)acetic acid; hydrochloride in biological applications. For example, a Schiff base ligand derived from the amino acid [1-(aminomethyl)cyclohexyl]acetic acid exhibited significant antioxidant properties and selective xanthine oxidase inhibitory activities. This suggests potential therapeutic applications, particularly in conditions where oxidative stress and enzymatic activity are of concern (Ikram et al., 2015).
Novel Heterocyclic Compounds and Antibacterial Activities
The compound also serves as a precursor for the synthesis of novel heterocyclic compounds with expected antibacterial activities. By utilizing 4-(4-Bromophenyl)-4-oxobut-2-enoic acid, a variety of aroylacrylic acids, pyridazinones, and furanones derivatives were synthesized, indicating the potential for developing new antibacterial agents (El-Hashash et al., 2015).
Enantiomer Synthesis
Efficient routes for the preparation of both enantiomers of cis-(2-aminocyclobutyl)acetic acid highlight the compound's significance in producing conformationally restricted analogues of GABA. Such studies are crucial for developing compounds with potential applications in neuroscience and pharmacology (Awada et al., 2014).
Phytotoxicants and Herbicide Development
Explorations into phytotoxic compounds produced by microorganisms have identified classes such as 2-aminoalk-3-enoic acids, to which 2-(2-Aminocyclobutyl)acetic acid; hydrochloride is related. These studies offer insights into the development of new herbicides, showcasing the agricultural applications of such compounds (Fischer & Belluš, 1983).
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-aminocyclobutyl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-5-2-1-4(5)3-6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKJXAFCWYECFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

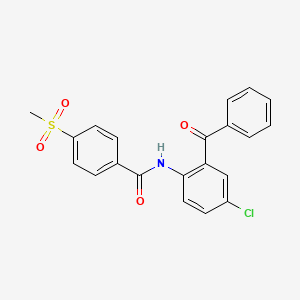

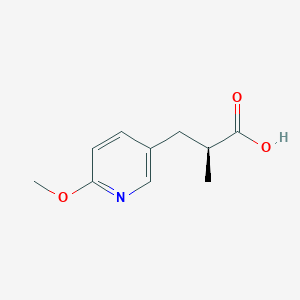
![N-(1-cyanocycloheptyl)-2-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)amino]acetamide](/img/structure/B2542272.png)
![N-[3-(4-acetylanilino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide](/img/structure/B2542273.png)
![7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/no-structure.png)
![1-{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B2542276.png)
![N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2542277.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2542285.png)
![1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic A+](/img/structure/B2542286.png)
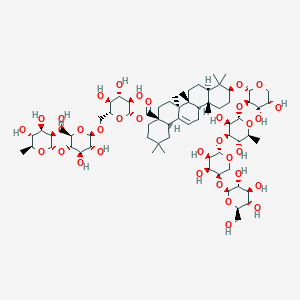

![N-{3-fluoro-4-[methyl(propan-2-yl)amino]phenyl}-2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2542289.png)
